5-(Methylthio)thiophene-2-carbonyl chloride
Overview
Description
5-(Methylthio)thiophene-2-carbonyl chloride is an organic compound with the molecular formula C6H5ClOS2 It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a methylthio group and a carbonyl chloride group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)thiophene-2-carbonyl chloride typically involves the chlorination of 5-(methylthio)thiophene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, resulting in the formation of the corresponding acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Methylthio)thiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Sulfoxides and Sulfones: Resulting from the oxidation of the methylthio group.
Alcohols and Aldehydes: Produced by the reduction of the carbonyl chloride group.
Scientific Research Applications
5-(Methylthio)thiophene-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drug candidates due to its ability to form various bioactive derivatives.
Material Science: It is employed in the synthesis of functional materials, such as conducting polymers and organic semiconductors.
Biological Studies: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(Methylthio)thiophene-2-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various synthetic transformations, enabling the formation of diverse chemical structures.
Comparison with Similar Compounds
Similar Compounds
5-Chlorothiophene-2-carbonyl chloride: Similar in structure but with a chlorine atom instead of a methylthio group.
4-Methylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
3-Thiophenecarboxylic acid: Lacks the methylthio group and has a carboxylic acid group.
Uniqueness
5-(Methylthio)thiophene-2-carbonyl chloride is unique due to the presence of both a methylthio group and a carbonyl chloride group on the thiophene ring
Properties
IUPAC Name |
5-methylsulfanylthiophene-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS2/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURVZWVYJDZXOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(S1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511088 | |
Record name | 5-(Methylsulfanyl)thiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135080-21-6 | |
Record name | 5-(Methylsulfanyl)thiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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